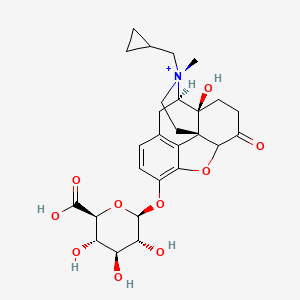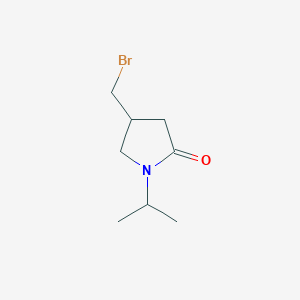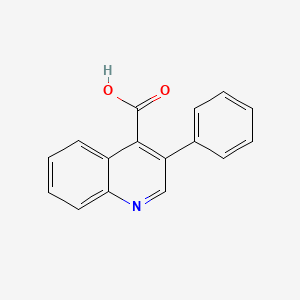
3-Phenylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that has garnered significant attention due to its diverse pharmacological and industrial applications. This compound features a quinoline core structure with a phenyl group at the 3-position and a carboxylic acid group at the 4-position. The unique structural attributes of this compound contribute to its wide range of biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Doebner-Miller reaction, where aniline, benzaldehyde, and pyruvic acid are used as starting materials. The reaction typically proceeds under acidic conditions, often using sulfuric acid as a catalyst .
Another approach involves the Friedländer synthesis, which utilizes 2-aminobenzophenone and ethyl acetoacetate as starting materials. This reaction is carried out under basic conditions, often using sodium ethoxide as a base .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl or quinoline ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under varying conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
3-Phenylquinoline-4-carboxylic acid has been extensively studied for its scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit histone deacetylases (HDACs), leading to the modulation of gene expression and induction of apoptosis in cancer cells. The compound also interacts with enzymes and receptors involved in microbial and viral replication, contributing to its antimicrobial and antiviral activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar in structure but with the phenyl group at the 2-position.
3-Hydroxyquinoline-4-carboxylic acid: Features a hydroxyl group at the 3-position instead of a phenyl group.
2,3-Diphenylquinoline-4-carboxylic acid: Contains phenyl groups at both the 2- and 3-positions.
Uniqueness
3-Phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit HDACs and its broad-spectrum antimicrobial properties set it apart from other quinoline derivatives .
Eigenschaften
CAS-Nummer |
78317-97-2 |
|---|---|
Molekularformel |
C16H11NO2 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
3-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-10H,(H,18,19) |
InChI-Schlüssel |
CGLYUMRYFOEGNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


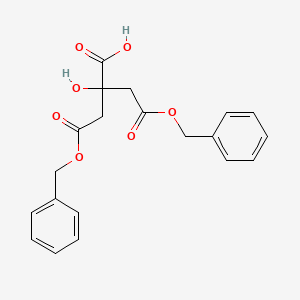
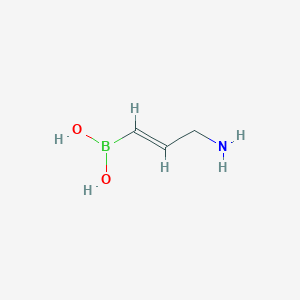

![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)
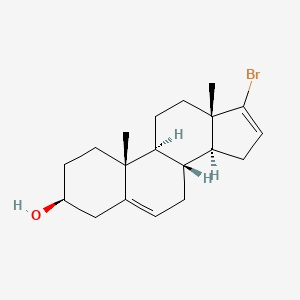
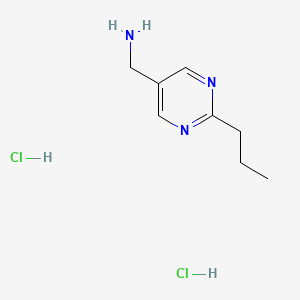
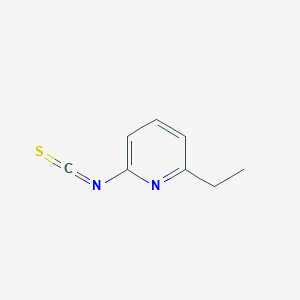
![1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride](/img/structure/B15296487.png)
![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)


